molecular formula C4H11ClN2S B7840006 (2-imino-2-sulfanylethyl)-dimethylazanium;chloride

(2-imino-2-sulfanylethyl)-dimethylazanium;chloride

Cat. No.: B7840006
M. Wt: 154.66 g/mol
InChI Key: OQANDCSWKZVVQI-UHFFFAOYSA-N
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Description

The compound with the identifier “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” involves specific synthetic routes that ensure the purity and efficacy of the final product. The synthetic methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

The compound “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

The compound “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and regulatory pathways that control various cellular functions .

Comparison with Similar Compounds

Similar Compounds

The compound “(2-imino-2-sulfanylethyl)-dimethylazanium;chloride” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.

    Salicylsalicylic Acid (CID 5161): Used for its anti-inflammatory effects.

    Indomethacin (CID 3715): A non-steroidal anti-inflammatory drug.

    Sulindac (CID 1548887): Another non-steroidal anti-inflammatory drug.

Uniqueness

The uniqueness of “this compound” lies in its specific reactivity and interactions, which differ from those of similar compounds. Its ability to form inclusion complexes with cyclodextrins and its distinct chemical reactions make it a valuable compound for various applications. Additionally, its potential therapeutic applications and industrial uses set it apart from other similar compounds .

Properties

IUPAC Name

(2-imino-2-sulfanylethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANDCSWKZVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CC(=N)S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](C)CC(=N)S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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